
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a piperidine ring and a pyrrolidinone ring, both of which are common structures in many pharmaceuticals . The presence of the 3,4-dimethoxyphenyl group suggests that it might have similar properties to other compounds with this group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving various types of organic reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation and breaking of bonds in the piperidine and pyrrolidinone rings .Scientific Research Applications
Synthesis and Pharmacological Activity
The synthesis of Schiff’s bases and 2-azetidinones derived from similar compounds has been explored for their potential antidepressant and nootropic activities. Such studies have shown that these compounds exhibit significant activity in a dose-dependent manner, suggesting their potential as central nervous system (CNS) active agents for therapeutic use (Asha B. Thomas et al., 2016).
Material Science and Electrochromic Properties
In material science, novel aromatic polyamides with pendent groups structurally related to the compound have been synthesized, demonstrating significant thermal stability and electrochromic properties. These polymers exhibit strong UV-visible absorption bands and photoluminescence, suggesting their use in electrochromic devices and as hole-transporting materials (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Antitubercular and Antibacterial Activities
The chemical framework of such compounds has also been applied in the development of derivatives with antitubercular and antibacterial activities. These derivatives have been screened against various pathogens, indicating their potential as more potent agents than some reference drugs. This implies a promising avenue for the development of new antimicrobial agents (S. Bodige et al., 2020).
Exploration of Binding Interactions
Investigations into the molecular interactions of compounds closely related to "N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperidine-1-carboxamide" with biological receptors, such as the CB1 cannabinoid receptor, have provided insights into their binding mechanisms and potential therapeutic applications. These studies contribute to understanding how small molecular modifications can influence receptor binding and activity, opening pathways for designing targeted therapies (J. Shim et al., 2002).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13-6-8-21(9-7-13)19(24)20-14-10-18(23)22(12-14)15-4-5-16(25-2)17(11-15)26-3/h4-5,11,13-14H,6-10,12H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTZOSUYDIFMSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-cyclopropylisoxazol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2366130.png)
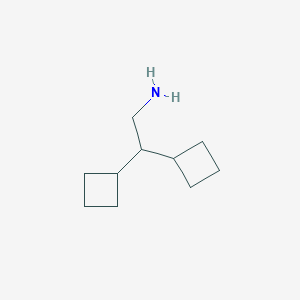
![5-Chloro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2366133.png)
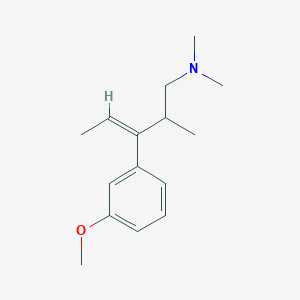
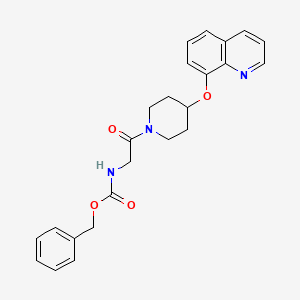
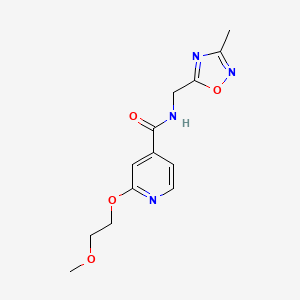
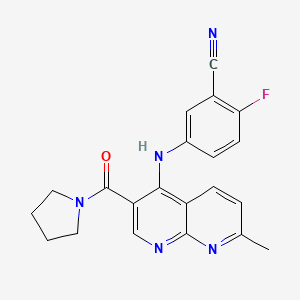
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2366145.png)
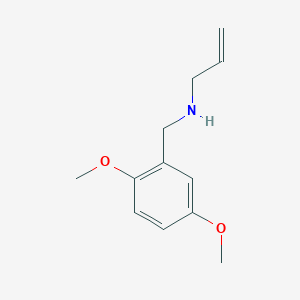
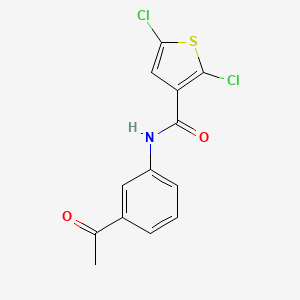
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2366150.png)
![4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366151.png)

